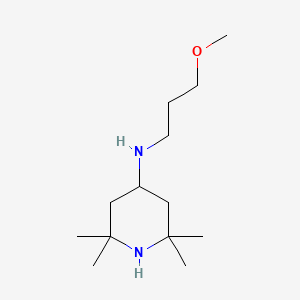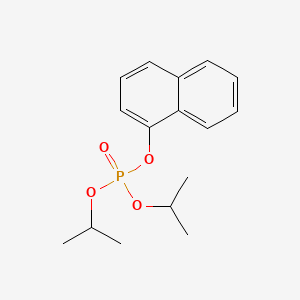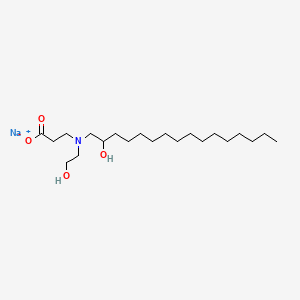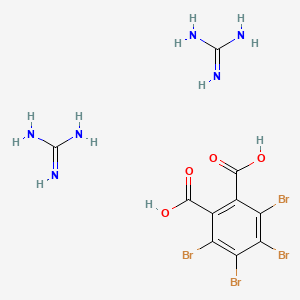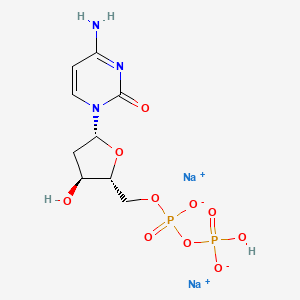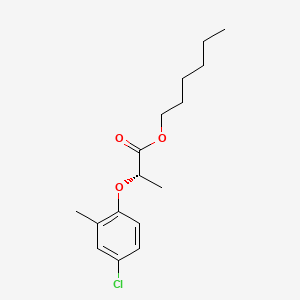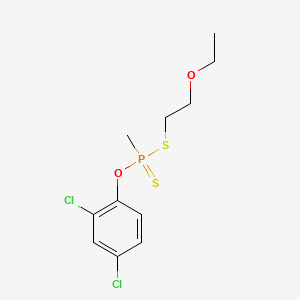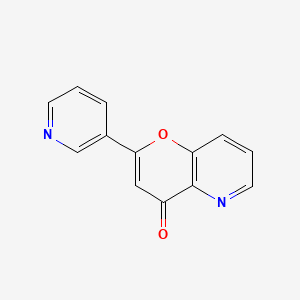
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- is a heterocyclic compound that features a fused pyrano and pyridinone ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pyridinecarboxaldehyde with suitable reagents can lead to the formation of the desired pyrano-pyridinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Pyrano(3,2-b)pyridin-4-one, 2,3-dihydro-: This compound is structurally similar but lacks the additional pyridinyl group.
Pyrano[2,3-b]pyrans: These compounds have a similar fused ring system but differ in the specific arrangement of atoms.
Uniqueness
4H-Pyrano(3,2-b)pyridin-4-one, 2-(3-pyridinyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and the presence of the pyridinyl group make it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
148190-29-8 |
|---|---|
Molekularformel |
C13H8N2O2 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-pyridin-3-ylpyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C13H8N2O2/c16-10-7-12(9-3-1-5-14-8-9)17-11-4-2-6-15-13(10)11/h1-8H |
InChI-Schlüssel |
KRAPFBSWADJOKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=CC(=O)C3=C(O2)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]-](/img/structure/B15179318.png)
